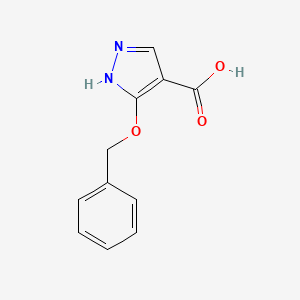
3-(Benzyloxy)-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-1H-pyrazole-4-carboxylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 3-(benzyloxy)-4-oxo-4H-pyran-2-carbaldehyde with hydrazine hydrate. The reaction proceeds under reflux conditions in the presence of a suitable solvent such as ethanol. The resulting product is then subjected to further reactions to introduce the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives
Scientific Research Applications
3-(Benzyloxy)-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The benzyloxy group enhances its binding affinity to certain enzymes and receptors, leading to the modulation of biochemical pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets .
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)benzoic acid: Similar structure but lacks the pyrazole ring.
4-(Benzyloxy)pyrazole: Similar structure but lacks the carboxylic acid group.
3-(Benzyloxy)-1H-pyrazole-5-carboxylic acid: Similar structure with a different position of the carboxylic acid group
Uniqueness
3-(Benzyloxy)-1H-pyrazole-4-carboxylic acid is unique due to the presence of both the benzyloxy and carboxylic acid groups on the pyrazole ring
Properties
Molecular Formula |
C11H10N2O3 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
5-phenylmethoxy-1H-pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C11H10N2O3/c14-11(15)9-6-12-13-10(9)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,13)(H,14,15) |
InChI Key |
QYIXAABLKMWCGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=NN2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


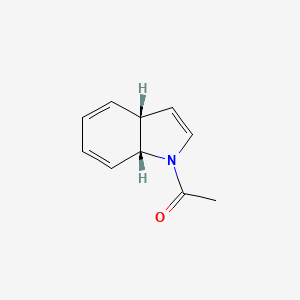
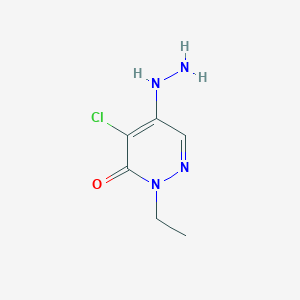
![3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11770009.png)
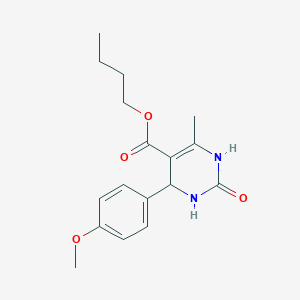
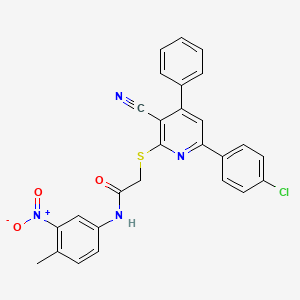
![(4-([1,1'-Biphenyl]-4-YL)-1H-imidazol-2-YL)methanamine](/img/structure/B11770023.png)
![[3-(Fluoromethyl)oxetan-3-yl]methanamine](/img/structure/B11770027.png)

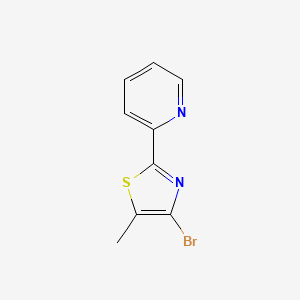
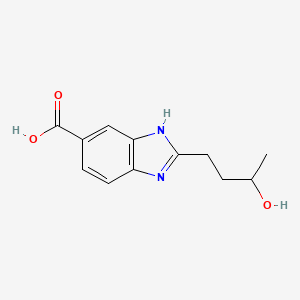
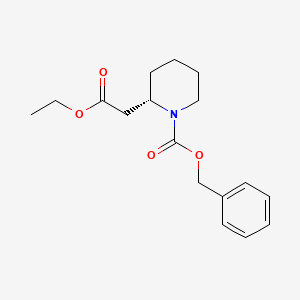
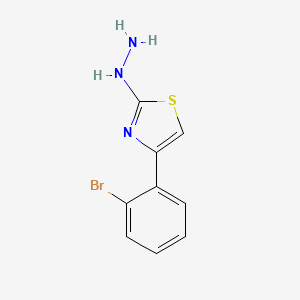
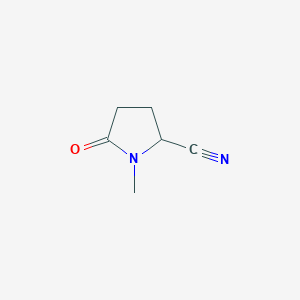
![Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate](/img/structure/B11770070.png)
